

chemical properties and structure of 4,6-dihydroxybenzofuran-3(2H)-one

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Compound of Interest

Compound Name: 4,6-dihydroxybenzofuran-3(2H)-one

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An In-depth Technical Guide to **4,6-dihydroxybenzofuran-3(2H)-one**: Structure, Properties, and Biological Potential

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Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **4,6-dihydroxybenzofuran-3(2H)-one**. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of benzofuranone scaffolds. While specific experimental data on the biological activities of the core molecule are limited, this guide synthesizes available information on its chemical characteristics and the broader biological context of the benzofuranone class of compounds, highlighting its potential as a versatile building block for the design of novel therapeutic agents.

Introduction

Benzofuranone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.^[1] These activities include antitumor, antibacterial, antioxidant, and antiviral properties.^[1] At the core of many of these bioactive molecules is the **4,6-**

dihydroxybenzofuran-3(2H)-one scaffold. Understanding the chemical intricacies and inherent potential of this core structure is paramount for the rational design and development of new drug candidates. This guide aims to provide an in-depth analysis of **4,6-dihydroxybenzofuran-3(2H)-one**, offering a foundation for further research and application in drug discovery.

Chemical Properties and Structure

The chemical identity of **4,6-dihydroxybenzofuran-3(2H)-one** is defined by its benzofuran core structure, substituted with two hydroxyl groups at positions 4 and 6, and a ketone group at position 3.^[2] This arrangement of functional groups dictates its chemical reactivity, stability, and potential for intermolecular interactions.

The presence of hydroxyl groups makes the molecule a potential hydrogen bond donor and acceptor, influencing its solubility and ability to interact with biological targets. The ketone group also contributes to its polarity and reactivity.

Below is a table summarizing the key chemical properties of **4,6-dihydroxybenzofuran-3(2H)-one**.

Property	Value	Source
IUPAC Name	4,6-dihydroxy-1-benzofuran-3-one	PubChem ^[2]
CAS Number	3260-49-9	PubChem ^[2]
Molecular Formula	C ₈ H ₆ O ₄	PubChem ^[2]
Molecular Weight	166.13 g/mol	PubChem ^[2]
XLogP3	1.3	PubChem ^[2]
Hydrogen Bond Donor Count	2	PubChem ^[2]
Hydrogen Bond Acceptor Count	4	PubChem ^[2]
Topological Polar Surface Area	66.8 Å ²	PubChem ^[2]

Synthesis of 4,6-dihydroxybenzofuran-3(2H)-one

A documented method for the synthesis of **4,6-dihydroxybenzofuran-3(2H)-one** involves the intramolecular cyclization of a precursor molecule. A common approach utilizes the reflux of a substituted 2-chloroethanone derivative in the presence of a weak base, such as sodium acetate, in a suitable solvent like methanol.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is based on a reported synthesis of **4,6-dihydroxybenzofuran-3(2H)-one**.^[3]

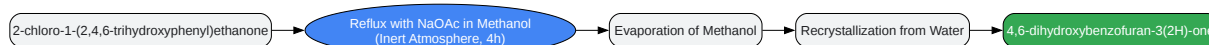
Materials:

- Precursor: 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone
- Anhydrous Sodium Acetate (NaOAc)
- Methanol (MeOH)
- Argon gas
- Standard reflux apparatus
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- Dissolve the precursor, 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone, in methanol in a round-bottom flask.
- Add anhydrous sodium acetate to the solution.
- Flush the flask with argon gas to create an inert atmosphere.
- Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4 hours).

- After the reaction is complete, remove the methanol using a rotary evaporator.
- Recrystallize the resulting residue from water to obtain the purified **4,6-dihydroxybenzofuran-3(2H)-one** as a pale yellow solid.[3]



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Caption: Synthetic workflow for **4,6-dihydroxybenzofuran-3(2H)-one**.

Spectroscopic Data

The structural elucidation of **4,6-dihydroxybenzofuran-3(2H)-one** relies on various spectroscopic techniques. While a complete set of experimental data is not readily available in the public domain, the following information has been reported:

- ¹H NMR (Proton Nuclear Magnetic Resonance): A reported ¹H NMR spectrum in DMSO-d₆ shows a broad singlet at approximately 10.62 ppm, attributed to the two hydroxyl protons. Other signals corresponding to the aromatic and methylene protons would also be expected. [3]
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Experimental ¹³C NMR data for the specific title compound is not readily available in the searched literature. Analysis of related structures suggests characteristic peaks for the carbonyl carbon, aromatic carbons, and the methylene carbon.
- IR (Infrared) Spectroscopy: An experimental IR spectrum for this compound is not available in the searched literature. However, characteristic absorption bands would be expected for the hydroxyl (O-H) stretching, carbonyl (C=O) stretching, and aromatic (C=C) stretching vibrations.
- Mass Spectrometry: Experimental mass spectrometry data for **4,6-dihydroxybenzofuran-3(2H)-one** is not readily available. The exact mass can be calculated from its molecular

formula.

Biological Activities and Potential Applications

While direct experimental evidence for the biological activity of **4,6-dihydroxybenzofuran-3(2H)-one** is limited, the broader class of benzofuranone derivatives has demonstrated a wide array of pharmacological effects. This suggests that the core scaffold of **4,6-dihydroxybenzofuran-3(2H)-one** is a valuable starting point for the development of bioactive compounds.

Antioxidant Activity

Many benzofuran and isobenzofuranone derivatives have shown potent antioxidant activity.^[4] The antioxidant capacity is often attributed to the presence of phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. The dihydroxy substitution on the benzene ring of **4,6-dihydroxybenzofuran-3(2H)-one** suggests it may possess intrinsic antioxidant properties.

Antimicrobial Activity

Derivatives of benzofuran-3(2H)-one have been reported to exhibit antibacterial and antifungal activities.^{[1][5]} For example, certain synthetic aurone derivatives, which are structurally related to **4,6-dihydroxybenzofuran-3(2H)-one**, have shown high antibacterial activity, particularly against Gram-positive bacteria.^[2]

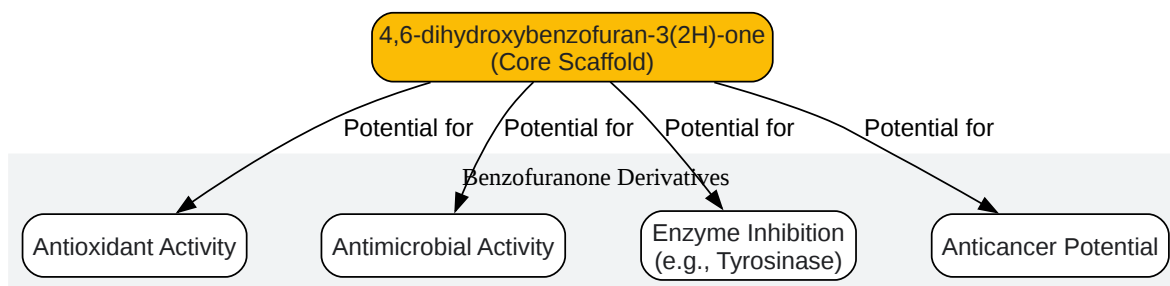
Enzyme Inhibition

The benzofuranone scaffold has been identified as a key structural motif in various enzyme inhibitors. For instance, derivatives of 2-benzylidenebenzofuran-3(2H)-ones (aurones) have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.^[6] The inhibitory activity is often dependent on the number and position of hydroxyl groups.^[6]

Anticancer Potential

Several studies have highlighted the anticancer potential of benzofuran derivatives.^[1] For example, benzofuran-4,5-diones have been identified as selective inhibitors of human peptide deformylase, a potential target for antitumor agents.^[7] While direct cytotoxicity studies on **4,6-**

dihydroxybenzofuran-3(2H)-one are not widely reported, its role as a precursor to more complex, biologically active molecules is significant.



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